molecular formula C11H7ClN4 B13092164 4-Amino-6-chloro-2-phenylpyrimidine-5-carbonitrile CAS No. 35258-59-4

4-Amino-6-chloro-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B13092164
CAS No.: 35258-59-4
M. Wt: 230.65 g/mol
InChI Key: ZKCCKNCIJQZFRY-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-2-phenylpyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with aniline derivatives in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone . The reaction is carried out at low temperatures (0-5°C) to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular receptors, modulating signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-chloro-2-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

35258-59-4

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

4-amino-6-chloro-2-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C11H7ClN4/c12-9-8(6-13)10(14)16-11(15-9)7-4-2-1-3-5-7/h1-5H,(H2,14,15,16)

InChI Key

ZKCCKNCIJQZFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C#N)N

Origin of Product

United States

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